4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-amino-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5/c9-5(11)1-4-8(14)15-10-6(12)2-3-7(10)13/h1-4H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUSPEAQBXAYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40782333 | |
| Record name | 4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40782333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212626-83-0 | |
| Record name | 4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40782333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 4 2,5 Dioxopyrrolidin 1 Yl Oxy 4 Oxobutanamide Reactivity
Nucleophilic Acyl Substitution Pathways in Amide Bond Formation
The formation of an amide bond between an NHS ester like 4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide and a primary amine proceeds through a two-step addition-elimination mechanism, characteristic of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This pathway is distinct from the single-step reactions of aldehydes and ketones. libretexts.org
The reaction is initiated when the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester. lscollege.ac.inlumiprobe.com This carbon is rendered particularly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent ester oxygen. lumiprobe.com This attack leads to the formation of a transient, high-energy tetrahedral intermediate, where the geometry of the carbonyl carbon changes from trigonal planar (sp²) to tetrahedral (sp³). lscollege.ac.inmasterorganicchemistry.com
This intermediate is unstable and rapidly collapses. The carbon-oxygen double bond of the carbonyl group is reformed, and in the process, the N-hydroxysuccinimide group is expelled as the leaving group. masterorganicchemistry.com The final products are a stable amide and the N-hydroxysuccinimide by-product. lscollege.ac.in This process effectively transfers the acyl group from the NHS moiety to the nucleophilic amine. libretexts.org Recent investigations have also revealed that under certain conditions, amine nucleophiles can engage in a "non-innocent" pathway involving the nucleophilic substitution with the imidic acyl moieties in the succinimide (B58015) ring itself, leading to ring-opening and the formation of N-succinamide derivatives. nih.gov
Role of the N-Hydroxysuccinimide Moiety as a Leaving Group
The efficacy of the nucleophilic acyl substitution reaction is critically dependent on the ability of the displaced group to act as a stable leaving group. The N-hydroxysuccinimide (NHS) moiety excels in this role. libretexts.org A good leaving group is characterized as being a weak base. libretexts.orgmst.edu The NHS anion is the conjugate base of N-hydroxysuccinimide, a weak acid, and is therefore a stable species upon its departure from the tetrahedral intermediate.
The reactivity of carboxylic acid derivatives is directly correlated with the stability of the leaving group. libretexts.org Acid halides and anhydrides are highly reactive because their leaving groups (halide ions and carboxylates, respectively) are very weak bases. lscollege.ac.in While esters are generally less reactive than anhydrides, NHS esters are considered "activated esters" because the N-hydroxysuccinimide anion is a significantly better leaving group (weaker base) than the alkoxide groups found in standard esters. libretexts.org This enhanced reactivity allows the amidation reaction to proceed efficiently under mild conditions.
Kinetic and Thermodynamic Aspects of Amidation Reactions
Investigations into the reaction kinetics have shown that the observed rate can have both first-order and second-order dependence on the amine concentration. thermofisher.com The first-order term corresponds to the direct nucleophilic attack by the amine, while the second-order term suggests a general-base-catalyzed pathway where a second amine molecule facilitates the removal of a proton from the attacking nucleophile in the transition state, thereby increasing its nucleophilicity. thermofisher.com
The rate of amidation is highly sensitive to several factors, which must be controlled to ensure efficient conjugation.
Nucleophile Basicity and Concentration : The nucleophile must have an available lone pair of electrons to initiate the attack. For primary amines, this means they must be in their unprotonated, free-base form. Consequently, the reaction is strongly pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5. lumiprobe.comnih.gov Below this range, the amine is increasingly protonated and non-nucleophilic. A Brønsted-type analysis, which correlates reaction rate with the pKa of the nucleophile, shows that for a series of primary amines, reactivity increases with basicity. thermofisher.com
Steric Hindrance : The formation of the crowded tetrahedral intermediate is sensitive to steric bulk on both the acyl donor and the nucleophilic amine. thermofisher.com Studies comparing amines with similar basicity show that sterically hindered nucleophiles, such as diethylamine, react significantly slower than less hindered ones like piperidine. thermofisher.com This substantiates the formation of a sterically demanding intermediate prior to the rate-determining step. thermofisher.com
Solvent : Many NHS esters have limited solubility in water and are first dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction buffer. lumiprobe.comnih.gov The final concentration of the organic solvent is typically kept low (0.5-10%) to avoid denaturation of biological substrates like proteins. nih.gov
Temperature : Reactions are often carried out at room temperature or 4°C. nih.gov Lower temperatures can help to control the reaction rate and may be necessary to maintain the stability of sensitive biomolecules.
| Amine Nucleophile | Relative Basicity (pKa) | Steric Profile | Observed Reactivity Trend |
|---|---|---|---|
| Primary Amines (unhindered, e.g., n-butylamine) | ~10.6 | Low | High reactivity, correlates with basicity. thermofisher.com |
| Secondary Amines (cyclic, e.g., piperidine) | ~11.1 | Low | High reactivity. thermofisher.com |
| Secondary Amines (acyclic, e.g., diethylamine) | ~10.9 | High | Significantly depressed reactivity due to steric hindrance. thermofisher.com |
| Primary Amines (sterically hindered, e.g., α-methylbenzylamine) | ~9.5 | Moderate | Depressed reactivity due to steric hindrance. thermofisher.com |
A critical factor affecting the yield of the desired amide product is the competing reaction of hydrolysis, where the NHS ester reacts with water instead of the intended amine nucleophile. researchgate.netnih.gov This reaction proceeds through the same nucleophilic acyl substitution pathway, with water acting as the nucleophile, and results in the conversion of the ester to the corresponding carboxylic acid and free NHS.
The rate of hydrolysis is also highly dependent on pH. nih.gov As the pH increases, the concentration of the more nucleophilic hydroxide (B78521) ion (OH⁻) increases, leading to a dramatic acceleration of the hydrolysis rate. researchgate.net The stability of NHS esters in aqueous solution is often reported in terms of their half-life, which decreases significantly as the pH rises. This competition between aminolysis and hydrolysis means that for successful conjugation, the rate of reaction with the amine must be significantly faster than the rate of hydrolysis. researchgate.netnih.gov In situations where the nucleophile concentration is low, hydrolysis can become the dominant pathway, leading to low yields of the desired conjugate. researchgate.netnih.gov One study on a surface-immobilized NHS ester found the heterogeneous hydrolysis rate constant (kₙ) to be over three orders of magnitude greater than the aminolysis rate constant (kₐ). researchgate.net
| pH | Temperature | Approximate Half-life of NHS Ester |
|---|---|---|
| 7.0 | 0°C | 4-5 hours nih.gov |
| 8.5 | Ambient | ~1 hour (varies) gbiosciences.com |
| 8.6 | 4°C | 10 minutes nih.gov |
| 9.0 | Ambient | Minutes gbiosciences.com |
Computational and Theoretical Studies on Reaction Intermediates and Transition States
In addition to experimental kinetic studies, computational and theoretical methods have provided valuable insights into the reaction mechanism of NHS esters. Quantum-chemical calculations, particularly Density Functional Theory (DFT), allow for the modeling of reaction pathways and the characterization of transient structures like intermediates and transition states that are difficult to observe experimentally. mdpi.comnih.gov
These studies can elucidate the energetics of the reaction, including the activation barriers for different steps. For instance, DFT calculations have been used to compare the reactivity of NHS esters with other activating groups, such as 1-hydroxy-7-aza-benzotriazole (HOAt) esters. mdpi.com These calculations revealed a lower transition state barrier for the reaction of a primary amine with the triazole-ester compared to the NHS-ester, a finding that was consistent with experimental observations of higher reactivity for the triazole-ester. mdpi.com
Such computational models support the proposed two-step addition-elimination mechanism by mapping the potential energy surface of the reaction. They confirm the existence of the tetrahedral intermediate and allow for the calculation of its stability relative to the reactants and products. Furthermore, the structure of the transition state for the rate-determining breakdown of this intermediate can be modeled, providing a deeper understanding of the factors, such as charge distribution and steric interactions, that control the reaction rate. mdpi.com These theoretical approaches are powerful tools for rationalizing observed reactivity trends and for the predictive design of new, more efficient acylating reagents.
Applications of 4 2,5 Dioxopyrrolidin 1 Yl Oxy 4 Oxobutanamide in Chemical Conjugation and Functionalization
General Principles of Amine-Reactive Conjugation Using NHS Esters
The conjugation chemistry of 4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide is governed by the reactivity of its N-hydroxysuccinimide (NHS) ester functional groups. NHS esters are one of the most common and versatile classes of reagents for modifying primary amines (-NH₂). thermofisher.com
The fundamental reaction mechanism is a nucleophilic acyl substitution. creative-proteomics.com Primary amines, which are present at the N-terminus of polypeptide chains and on the side chain of lysine residues, act as nucleophiles. thermofisher.com In a typical reaction, the lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a highly stable, irreversible amide bond, releasing N-hydroxysuccinimide as a benign byproduct. creative-proteomics.com
Several factors influence the efficiency of this conjugation reaction.
pH: The reaction is highly pH-dependent. It is most efficient in the pH range of 7.2 to 9.0. thermofisher.com In this slightly alkaline environment, primary amines are sufficiently deprotonated and thus nucleophilic, whereas at acidic pH, they are protonated as non-reactive ammonium ions (-NH₃⁺). tocris.com
Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This reaction breaks down the ester, rendering it inactive for conjugation. The rate of hydrolysis increases significantly with pH; for instance, the half-life of an NHS ester can decrease from several hours at pH 7.0 to mere minutes at pH 8.6 at 4°C. thermofisher.comthermofisher.com This makes it crucial to balance the need for a deprotonated amine with the stability of the ester.
Buffer Choice: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comtocris.com Common choices include phosphate (B84403), borate, carbonate, or HEPES buffers. thermofisher.com
Solvent: While many modern NHS esters are sulfonated to improve water solubility (Sulfo-NHS esters), non-sulfonated versions like this compound are often insoluble in aqueous buffers. thermofisher.com They must first be dissolved in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), before being added to the aqueous reaction mixture. thermofisher.comlumiprobe.comglenresearch.com
| Parameter | Typical Range/Condition | Rationale/Notes | Source |
|---|---|---|---|
| pH | 7.2 - 9.0 | Optimizes amine nucleophilicity while managing ester hydrolysis. Optimal pH for many applications is ~8.3-8.5. | thermofisher.comlumiprobe.com |
| Compatible Buffers | Phosphate, Borate, Carbonate, HEPES | These buffers lack primary amines that would compete in the reaction. | thermofisher.com |
| Incompatible Buffers | Tris, Glycine | Contain primary amines that will quench the reaction. Can be used to stop the reaction. | thermofisher.comiris-biotech.de |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can be used to slow hydrolysis for sensitive proteins or long reactions. | thermofisher.com |
| Reaction Time | 30 minutes - 4 hours | Dependent on pH, temperature, and concentration of reactants. | thermofisher.comglenresearch.com |
| Solvent for Stock | Anhydrous DMSO or DMF | Required for water-insoluble NHS esters. Moisture must be avoided to prevent premature hydrolysis. | thermofisher.comsigmaaldrich.com |
Bioconjugation Strategies in Research
The amine-reactivity of NHS esters like this compound has been harnessed in a multitude of research applications to create functional conjugates of various biomolecules.
The most common application of NHS esters is the chemical modification of proteins and peptides. chemicalbook.comabberior.rocks Because lysine residues are common in most proteins (averaging 5.6% of amino acids) and are typically located on the exterior surface, they are readily accessible for conjugation. thermofisher.comglenresearch.com This accessibility allows for the straightforward attachment of a wide array of functional molecules, including:
Fluorescent dyes for imaging and detection. lumiprobe.comabberior.rocks
Biotin for affinity purification and detection assays. glenresearch.com
Crosslinkers to stabilize protein-protein interactions or create conjugates. nih.govhuji.ac.il
Polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties. purepeg.com
A key consideration in protein functionalization is the location of the modification. Methodologies can be broadly categorized as non-specific or site-specific.
Site-Specific Labeling: Achieving a homogenous, site-specifically labeled protein product is often desirable to preserve protein function and ensure reproducibility. abcam.com Several strategies have been developed to overcome the non-specificity of NHS esters:
N-Terminal Labeling: The α-amino group at the N-terminus of a protein generally has a lower pKa than the ε-amino group of lysine. By carefully controlling the reaction pH to be slightly acidic (pH < 8), it is possible to preferentially label the more nucleophilic N-terminus. nih.gov
N-Terminal Cysteine Chemo-ligation: A more advanced "one-pot" method involves the conversion of an NHS ester into a highly chemoselective thioester. nih.govnih.gov The NHS ester is first reacted with a thiol-containing molecule like 2-mercaptoethanesulfonic acid sodium salt (MESNA). The resulting thioester will then react specifically with a protein engineered to have a cysteine residue at its N-terminus, forming a stable native amide bond at a single, predetermined site. nih.govnih.gov This method leverages the vast commercial availability of NHS esters for highly specific protein modification. nih.gov
| Methodology | Principle | Outcome | Advantages | Disadvantages | Source |
|---|---|---|---|---|---|
| Non-Specific (Random) | Reaction with multiple surface-exposed lysine residues and the N-terminus at pH > 8.0. | Heterogeneous mixture of conjugates with varying label locations and stoichiometry. | Simple, rapid, does not require protein engineering. | Potential for loss of function, batch-to-batch variability, poorly controlled stoichiometry. | glenresearch.comnih.govabcam.com |
| Site-Specific (N-Terminus) | Exploiting the lower pKa of the α-amino group by reacting at a controlled, slightly acidic pH. | Preferential labeling at the N-terminus over lysine residues. | Improved homogeneity without protein engineering. | Selectivity may not be absolute; some lysine labeling can still occur. | nih.gov |
| Site-Specific (N-Cysteine Ligation) | In situ conversion of NHS ester to a thioester, which then reacts specifically with an N-terminal cysteine. | Homogeneous, stoichiometrically defined conjugate labeled at a single site. | High specificity, excellent control over labeling, preserves protein function. | Requires protein engineering to introduce the N-terminal cysteine. | nih.govnih.gov |
The compound this compound is itself a linker molecule—a homobifunctional crosslinker designed to connect two amine-containing molecules. huji.ac.il The "linker" or "spacer arm" is the chemical structure that connects the conjugated entities, and its design is critical to the function of the final conjugate.
Homobifunctional vs. Heterobifunctional Linkers:
Homobifunctional linkers , like DSS, possess two identical reactive groups. huji.ac.il They are used to link proteins together, often to study or stabilize protein-protein interactions. However, their use can lead to undesirable self-conjugation or polymerization. huji.ac.il
Heterobifunctional linkers contain two different reactive groups, such as an NHS ester at one end and a maleimide (B117702) at the other. thermofisher.comiris-biotech.de This orthogonality allows for controlled, two-step conjugation reactions. First, the NHS ester reacts with amines on the first protein; then, after removing excess linker, the maleimide end is reacted with a thiol (sulfhydryl) group on a second protein. thermofisher.comhuji.ac.il This stepwise approach minimizes unwanted side products and is the preferred method for creating specific conjugates like antibody-enzyme complexes or antibody-drug conjugates (ADCs). thermofisher.comhuji.ac.il
Linker Properties: The chemical nature of the spacer arm itself is also crucial. Modern linker design often incorporates features to enhance the performance of the bioconjugate.
Length: The length of the spacer can be varied to manage steric hindrance between the conjugated molecules. thermofisher.com
Hydrophilicity: Incorporating hydrophilic spacers, most commonly polyethylene glycol (PEG), can significantly improve the solubility and stability of the conjugate, reduce non-specific binding, and prevent aggregation, which is particularly important for hydrophobic drug payloads in ADCs. purepeg.comyoutube.com
Cleavability: Linkers can be designed to be stable or cleavable. Cleavable linkers contain bonds (e.g., disulfide or acid-labile hydrazone) that can be broken under specific physiological conditions, such as the reducing environment inside a cell or the low pH of a lysosome. This is a key strategy used in ADCs to release the cytotoxic drug payload only after it has reached the target cancer cell. nih.gov
NHS esters are widely used for the post-synthesis modification of nucleic acids. idtdna.combiomers.net This is the preferred method for attaching labels or functional groups that are not available as phosphoramidite building blocks for direct incorporation during automated oligonucleotide synthesis. biosyn.com
The process involves a two-step strategy:
Synthesis of Amino-Modified Oligonucleotide: An oligonucleotide is first synthesized with a primary aliphatic amine group. This is typically achieved by adding an "amino-modifier" phosphoramidite during synthesis, which can place the amine at the 5' or 3' terminus, or internally via a modified base like dT. idtdna.comglenresearch.com
NHS Ester Conjugation: After synthesis and deprotection, the purified amino-modified oligonucleotide is reacted with an excess of the desired molecule's NHS ester derivative (e.g., a fluorescent dye-NHS ester). sigmaaldrich.comglenresearch.com The reaction proceeds in an appropriate buffer (e.g., sodium borate, pH 8.5) to form a stable amide linkage. sigmaaldrich.com
Following the reaction, purification via methods like HPLC or precipitation is necessary to remove unreacted NHS ester and the NHS byproduct. sigmaaldrich.comglenresearch.com This strategy provides a versatile platform for creating custom-labeled DNA and RNA probes for applications in molecular biology, diagnostics, and materials science.
Creating conjugates with carbohydrates (glycans) is essential for studying their roles in cell recognition, signaling, and immunology. rsc.org However, native carbohydrates typically lack functional groups like primary amines that are reactive toward NHS esters. Therefore, functionalization requires a preliminary modification of the carbohydrate.
A common strategy is to introduce a primary amine onto the glycan. This can be accomplished through several methods:
Reductive Amination: The reducing end of a sugar contains a latent aldehyde group that can react with a molecule containing both an amine and a second functional group (e.g., a diamine linker). The resulting imine is then reduced to a stable amine linkage. frontiersin.org
Use of Amino Sugars: Incorporating natural or synthetic amino sugars into the carbohydrate structure provides a handle for conjugation. frontiersin.org
Synthetic Linkers: Oligosaccharides can be chemically synthesized with an amine-containing linker at the reducing end. rsc.org
Once the carbohydrate has been amine-functionalized, it can be readily conjugated to any molecule that has been activated as an NHS ester. This approach is used to create glycoconjugates such as neoglycoproteins (carbohydrates linked to proteins like BSA) and glycoarrays, which are powerful tools for investigating carbohydrate-protein interactions and other areas of glycobiology. rsc.orgfrontiersin.org The challenge in this field is often achieving a homogenous product, as carbohydrates can have multiple reactive sites, making controlled, chemoselective ligation methods highly valuable. nih.gov
Functionalization of Peptides and Proteins
Surface Modification and Immobilization for Research Applications
The ability to anchor biomolecules to solid surfaces is fundamental for the development of a wide range of analytical and diagnostic tools, including biosensors and microarrays. This compound and related NHS esters are instrumental in this process, enabling the stable, covalent attachment of molecules to various substrates.
Creation of Reactive Surfaces
The first step in immobilizing biomolecules is often the creation of a surface populated with reactive groups. NHS esters like this compound are central to this process. One common strategy involves modifying a surface, such as gold or glass, with a self-assembled monolayer (SAM) of molecules that terminate in carboxylic acid groups. These carboxyl groups are then activated by reacting them with N-hydroxysuccinimide in the presence of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an amine-reactive NHS ester surface. wikipedia.orgresearchgate.net
Alternatively, a more direct approach involves using molecules that already contain the NHS ester group. For example, dithiobis(succinimidyl propionate) (DSP) can be used to form a SAM on a gold surface, directly presenting the reactive succinimidyl ester groups for subsequent coupling reactions. nih.govacs.org This method provides a convenient and efficient way to prepare surfaces for the attachment of ligands. sprpages.nl These reactive surfaces are relatively stable when stored under anhydrous conditions, preserving their reactivity for future use. chemicalbook.com
Immobilization of Biomolecules on Solid Supports
Once a surface is functionalized with NHS esters, it can be used to covalently immobilize biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. fishersci.ca The primary amine, typically from the side chain of a lysine residue or the N-terminus of a protein, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a stable amide bond. nih.govchemicalbook.com
This immobilization process is highly dependent on reaction conditions, particularly pH. The reaction is most efficient in buffers with a pH range of 7 to 8.5. biotium.comjenkemusa.com At this pH, the primary amines are sufficiently deprotonated and nucleophilic to react with the ester. However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and becomes more rapid at higher pH values. nih.gov This hydrolysis converts the reactive ester back to a carboxylic acid, rendering it unreactive toward amines. Therefore, careful control of pH and reaction time is crucial to maximize the efficiency of covalent immobilization while minimizing hydrolysis. nih.gov
Research has shown that under conditions where protein concentrations are low and the pH is near physiological levels, physical adsorption may compete with covalent linkage. nih.gov The efficiency of immobilization can be influenced by several factors, as detailed in the table below.
| Parameter | Influence on Immobilization | Research Finding |
| pH | Affects both amine reactivity and ester stability. | Optimal coupling is typically achieved between pH 7 and 8.5. Lowering the pH reduces cross-linking efficiency, but significant reactivity can still be observed down to pH 5.0. biotium.comacs.org |
| Protein Concentration | Higher concentrations can favor covalent attachment over hydrolysis. | The amount of protein immobilized is influenced by its concentration in the coupling buffer. sprpages.nl |
| Ionic Strength | Can impact protein conformation and surface interactions. | The ionic strength of the protein solution affects the amount of immobilized protein. sprpages.nl |
| Reaction Time | Must be sufficient for coupling but limited to minimize hydrolysis. | Cross-linking of NHS esters to hepatocytes at 4°C was found to be a rapid, first-order process with a half-life of 2.8 minutes. nih.gov |
Synthesis of Advanced Organic Scaffolds and Reagents
Beyond surface modification, the reactive nature of this compound is leveraged in the synthesis of more complex molecular architectures, including multi-functional linkers and probes for biological studies.
Integration into Multi-Functional Linkers
The succinamide (B89737) core of this compound serves as a stable, non-degradable spacer that can be incorporated into larger, multi-functional linkers. jenkemusa.com Homobifunctional cross-linkers, which possess two identical reactive groups, are commonly synthesized using succinic acid or glutaric acid backbones with NHS esters at both ends, such as Disuccinimidyl suberate (DSS) or Disuccinimidyl glutarate (DSG). acs.orgcellsystemsbiology.com These reagents are used to cross-link primary amines within or between proteins, providing distance constraints that are valuable for studying protein structure and interactions. nih.gov
Heterobifunctional linkers, which have two different reactive groups, can also be synthesized. For instance, a linker could be designed with an NHS ester on one end to react with amines and another group, such as a maleimide or an azide, on the other end to react with thiols or alkynes, respectively. korambiotech.com The synthesis often starts with a precursor like succinic anhydride (B1165640), which can be modified to introduce different functionalities. nih.gov
A key application of this chemistry is in polyethylene glycol (PEG)ylation. Methoxy PEG Succinimidyl Succinamide (M-PEG-SSA) is a PEG derivative that utilizes the succinimidyl succinamide linker to attach PEG chains to the amine groups of proteins. jenkemusa.com This process, known as PEGylation, can improve the therapeutic properties of protein drugs. The succinamide linker in M-PEG-SSA is noted for its stability and has a longer hydrolysis half-life compared to other common linkers like succinimidyl carboxymethyl (SCM), offering advantages in conjugation reactions. jenkemusa.com
Synthesis of Biologically Active Probes for Chemical Biology Studies
The creation of probes to track and study biological molecules is a cornerstone of chemical biology. The NHS ester functionality is the most popular and versatile tool for conjugating reporter molecules, such as fluorescent dyes or quenchers, to biomolecules. fishersci.caabpbio.com By reacting an NHS ester derivative of a fluorescent dye with a protein or antibody, a fluorescently labeled probe is created that can be used for applications like immunofluorescence, flow cytometry, and fluorescence resonance energy transfer (FRET). fishersci.nlbiotium.com
The synthesis is straightforward: the NHS ester of the desired label (e.g., Alexa Fluor, BODIPY, or CF® Dyes) is mixed with the target biomolecule, which contains accessible primary amines. fishersci.caabpbio.comfishersci.nl The reaction forms a stable covalent bond, permanently attaching the label to the biomolecule. This method has been used to create a vast array of probes for studying protein localization, interactions, and function within complex biological systems. For example, a peptide substrate for an enzyme was converted into an N-succinimidyl carbamate (NSC) derivative and ligated to a toxin subunit, creating a probe to study protein transport to the Golgi apparatus. nih.gov
Structural Modifications and Analogues of 4 2,5 Dioxopyrrolidin 1 Yl Oxy 4 Oxobutanamide
Impact of Linker Length and Composition on Reactivity and Selectivity
The linker connecting the succinimidyl ester to a molecule of interest plays a critical role in the efficacy of bioconjugation reactions. Both the length and the chemical composition of this linker can modulate the reactivity and selectivity of the N-hydroxysuccinimide (NHS) ester.
Linker Length:
The length of the linker can influence the accessibility of the reactive ester to its target, often a primary amine on a biomolecule. A longer linker can overcome steric hindrance, allowing the NHS ester to reach sterically hindered amines that might be inaccessible to a shorter linker. Conversely, the length of the linker can also impact the rate of hydrolysis of the succinimide (B58015) ring in related structures, which can affect the stability of the conjugate. For instance, in certain antibody-drug conjugates, a shorter carbon spacer has been associated with a faster rate of succinimide ring hydrolysis. rsc.org
Linker Composition:
The chemical composition of the linker has a profound effect on the properties of the crosslinker. Key factors include:
Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the linker can enhance the aqueous solubility of the crosslinking reagent. This is particularly important when working with biomolecules that may be sensitive to organic solvents. Increased hydrophilicity in the linker can also influence the hydrolysis rate of the succinimide ring, potentially leading to faster ring-opening and a more stable conjugate. nih.gov
Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups in the linker can accelerate the hydrolysis of the succinimide ring. rsc.org This can be a desirable feature in applications where rapid stabilization of the conjugate is required.
Steric Effects: The steric bulk of the linker can influence its reactivity. Bulky linkers may exhibit slower reaction rates due to steric hindrance, which can be a factor in optimizing conjugation efficiency. rsc.org
The following table summarizes the influence of linker properties on the reactivity and stability of related succinamide-based structures.
| Linker Property | Effect on Reactivity/Stability | Rationale | Reference(s) |
| Shorter Length | May increase succinimide ring hydrolysis rate in some contexts. | Can be influenced by a combination of factors including steric effects and the proximity of other functional groups. | rsc.org |
| Increased Hydrophilicity | Can enhance aqueous solubility and may increase the rate of succinimide ring hydrolysis. | Hydrophilic groups can draw water closer to the reactive center, facilitating hydrolysis. | rsc.orgnih.gov |
| Presence of EWGs | Can accelerate succinimide ring hydrolysis. | EWGs can reduce the electron density of the carbonyl group in the succinimide ring, making it more susceptible to nucleophilic attack. | rsc.org |
Introduction of Orthogonal Reactive Handles
To create more sophisticated bioconjugates, analogues of 4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide can be synthesized with a second reactive group that is orthogonal to the NHS ester. This allows for sequential or site-specific conjugation to different functional groups. An orthogonal reactive handle is a functional group that reacts under different conditions than the primary reactive group, enabling controlled, stepwise modifications.
Common orthogonal reactive handles incorporated into NHS ester-containing crosslinkers include:
Maleimides: These groups are highly selective for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. A heterobifunctional crosslinker with an NHS ester and a maleimide (B117702) allows for the conjugation of amine-containing molecules to thiol-containing molecules. mdpi.com
Azides and Alkynes: These functional groups are used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient, making them ideal for bioconjugation in complex biological systems. tandfonline.com
Photoreactive Groups: Groups such as aryl azides, diazirines, and benzophenones can be activated by UV light to form highly reactive intermediates that can form covalent bonds with a wide range of chemical moieties in their proximity. acs.org This allows for non-specific, proximity-based labeling.
The table below provides examples of orthogonal reactive handles that can be incorporated into succinamide-based crosslinkers.
| Orthogonal Handle | Target Functional Group | Reaction Type | Reference(s) |
| Maleimide | Sulfhydryl (Thiol) | Michael Addition | mdpi.com |
| Azide | Alkyne | Click Chemistry (CuAAC or SPAAC) | tandfonline.com |
| Alkyne | Azide | Click Chemistry (CuAAC or SPAAC) | tandfonline.com |
| Aryl Azide | C-H, N-H bonds (upon photoactivation) | Photochemical Insertion | acs.org |
| Diazirine | C-H, N-H, O-H bonds (upon photoactivation) | Photochemical Insertion | acs.org |
| Benzophenone | C-H bonds (upon photoactivation) | Photochemical Insertion | acs.org |
Design Principles for Enhanced Stability of Activated Ester Moieties
A significant challenge in the use of NHS esters is their susceptibility to hydrolysis in aqueous environments. nih.gov The hydrolysis of the ester competes with the desired aminolysis reaction, which can reduce the efficiency of the conjugation. nih.gov Several design principles can be employed to enhance the stability of the activated ester moiety in analogues of this compound.
pH Control: The rate of hydrolysis of NHS esters is highly pH-dependent, increasing significantly at higher pH values. atto-tec.com Performing conjugation reactions at a slightly acidic to neutral pH can help to minimize hydrolysis, although this must be balanced with the need for a deprotonated primary amine for efficient aminolysis. A common compromise is a pH range of 7.2 to 8.5. nih.gov
Steric and Electronic Effects: The local chemical environment around the ester can influence its stability. Steric hindrance near the ester can partially shield it from hydrolysis. nih.gov Electronically, modifications to the succinimidyl ring or the linker can modulate the electrophilicity of the carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack by water.
Alternative Activated Esters: In some applications, replacing the N-hydroxysuccinimide group with a more hydrolysis-resistant activated ester can be beneficial. For example, squaric ester amides have been shown to be less prone to hydrolysis than NHS esters, leading to higher protein-conjugation efficiency in aqueous media. rsc.org
Formulation Strategies: The stability of NHS esters can be improved through formulation. This includes storing the compound in a dry, anhydrous environment and dissolving it in a water-miscible organic solvent like DMSO or DMF immediately before use. sigmaaldrich.com For aqueous reactions, the choice of buffer can also play a role in stability. pharmaguideline.com
Development of Cleavable or Responsive Linkers Incorporating the Succinamide (B89737) Core
For applications requiring the release of a conjugated molecule under specific conditions, cleavable or responsive linkers can be incorporated into the structure of this compound analogues. These linkers are designed to be stable under physiological conditions but to break apart in response to a specific trigger.
Types of cleavable linkers that can incorporate a succinamide core include:
Enzyme-Cleavable Linkers: These linkers contain a peptide sequence that is a substrate for a specific enzyme. For example, dipeptide linkers like valine-citrulline can be cleaved by lysosomal proteases such as cathepsin B, which are often upregulated in tumor cells. nih.govcreativebiolabs.net This strategy is widely used in the design of antibody-drug conjugates.
pH-Sensitive Linkers: These linkers are stable at physiological pH (around 7.4) but are cleaved in the acidic environment of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0). creative-biolabs.com Examples of pH-sensitive functional groups include hydrazones and acetals. creative-biogene.com
Redox-Responsive Linkers: These linkers typically contain a disulfide bond, which is stable in the extracellular environment but is readily cleaved by reducing agents such as glutathione, which is present at high concentrations inside cells. nih.gov This provides a mechanism for intracellular release of a conjugated molecule.
The following table summarizes different types of cleavable linkers and their corresponding cleavage stimuli.
| Linker Type | Cleavage Stimulus | Example Functional Group | Reference(s) |
| Enzyme-Cleavable | Specific enzymes (e.g., cathepsins, legumain) | Peptide sequences (e.g., Val-Cit) | mdpi.comnih.govcreativebiolabs.net |
| pH-Sensitive | Acidic pH | Hydrazone, Acetal, Ortho ester | creative-biolabs.comcreative-biogene.comrsc.org |
| Redox-Responsive | Reducing agents (e.g., glutathione) | Disulfide bond | nih.gov |
Analytical Methodologies for Monitoring Reactions Involving 4 2,5 Dioxopyrrolidin 1 Yl Oxy 4 Oxobutanamide
Spectroscopic Techniques for Reaction Progress
Spectroscopic methods offer real-time or near real-time analysis of the reaction mixture, providing valuable insights into the kinetics and completion of the conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the formation of active esters. researchgate.net Time-resolved ¹H NMR spectra can track changes in the chemical shifts of specific protons as the reaction progresses. For instance, the formation of an active ester can be quantitatively determined by monitoring the integrals of characteristic resonances. researchgate.net While NMR is excellent for examining reaction mechanisms and deriving kinetic data, challenges such as baseline distortion and complex integration in protonated solvents can arise. youtube.com
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be utilized to follow the consumption of the NHS ester. The distinct carbonyl (C=O) stretching vibrations of the NHS ester group (typically around 1713 cm⁻¹) can be monitored. researchgate.net As the reaction proceeds and the NHS ester is consumed, the intensity of this characteristic peak decreases. This allows for a qualitative or semi-quantitative assessment of the reaction's progress. However, the presence of other carbonyl groups in the reactants or products can sometimes complicate the analysis. reddit.com
UV-Vis Spectroscopy: UV-Vis spectroscopy is a widely used and accessible technique for monitoring conjugation reactions, particularly those involving proteins or other molecules with a distinct UV-Vis absorbance profile. The release of the N-hydroxysuccinimide (NHS) leaving group during conjugation or hydrolysis can be monitored, as NHS absorbs strongly in the 260-280 nm range. thermofisher.comgbiosciences.com By comparing the absorbance of the reaction mixture before and after intentional base-induced hydrolysis, the remaining reactivity of the NHS ester can be assessed. thermofisher.com Furthermore, if the molecule being conjugated to the NHS ester has a unique chromophore, the formation of the conjugate can be directly observed by monitoring changes in the UV-Vis spectrum. nih.govresearchgate.net For example, in the formation of antibody-drug conjugates (ADCs), UV/Vis spectroscopy coupled with partial least squares (PLS) regression can provide a non-invasive method for real-time monitoring of the conjugation reaction. nih.gov
| Spectroscopic Technique | Principle | Key Observable Changes | Advantages | Limitations |
| ¹H NMR | Measures the chemical environment of protons. | Changes in chemical shifts and integrals of specific proton signals upon active ester formation. researchgate.net | Provides detailed structural information and allows for quantitative analysis of reaction kinetics. researchgate.netyoutube.com | Can be complex to interpret, especially in complex mixtures or protonated solvents. youtube.com |
| FTIR | Measures the vibrational frequencies of chemical bonds. | Decrease in the intensity of the characteristic NHS ester carbonyl (C=O) peak. researchgate.net | Relatively simple and can provide real-time information. | Overlapping peaks from other carbonyl groups can interfere with analysis. reddit.com |
| UV-Vis | Measures the absorption of ultraviolet and visible light. | Increase in absorbance at 260-280 nm due to NHS release; changes in the spectrum upon conjugate formation. thermofisher.comgbiosciences.comnih.govresearchgate.net | Widely accessible, non-invasive, and suitable for real-time monitoring, especially for protein conjugations. nih.gov | Can be less specific if multiple components absorb in the same region. |
Chromatographic Separation and Analysis of Reaction Mixtures
Chromatographic techniques are indispensable for separating the components of a reaction mixture, allowing for the analysis of product formation and the disappearance of starting materials.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for separating and quantifying the various species in a conjugation reaction mixture. By employing appropriate columns (e.g., reverse-phase, size-exclusion) and detection methods (e.g., UV-Vis, fluorescence), these methods can effectively separate the unreacted starting materials, the desired conjugate, and any side products. This allows for the accurate determination of reaction conversion and product purity. The high resolution and sensitivity of UPLC, in particular, make it well-suited for analyzing complex bioconjugation reaction mixtures.
Mass Spectrometry for Conjugate Characterization and Reaction Outcome
Mass spectrometry (MS) is a crucial tool for confirming the identity and integrity of the final conjugate and for providing detailed information about the reaction outcome.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules such as proteins and peptides. It can be used to determine the molecular weight of the conjugate, thereby confirming the successful attachment of the moiety from the NHS ester. By analyzing the mass spectrum, it is possible to determine the degree of labeling (i.e., the number of molecules attached per protein) and to identify any unexpected modifications or side products.
Quantitative Determination of Active Ester Reactivity and Hydrolysis
A critical aspect of working with NHS esters is understanding their reactivity and susceptibility to hydrolysis, as this directly impacts the efficiency of the conjugation reaction.
The rate of hydrolysis of NHS esters is highly dependent on pH. For instance, the half-life of an NHS ester can be several hours at pH 7, but this decreases to just minutes at pH 9. gbiosciences.comnanocomposix.com This rapid hydrolysis at alkaline pH is a key consideration when designing conjugation reactions.
A common method to quantify the remaining activity of an NHS ester reagent involves intentional hydrolysis with a base (e.g., 0.5-1.0 N NaOH) and subsequent measurement of the UV absorbance of the released NHS at approximately 260 nm. thermofisher.com By comparing the absorbance of the solution before and after hydrolysis, the percentage of active ester can be determined. thermofisher.com A significant increase in absorbance after base treatment indicates that the NHS ester was active. thermofisher.com
| pH | Half-life of NHS Ester |
| 7 | 4-5 hours nanocomposix.com |
| 8 | 1 hour nanocomposix.com |
| 8.6 | 10 minutes nanocomposix.com |
| 9 | Minutes gbiosciences.com |
Future Perspectives and Emerging Research Directions
Advancements in Microfluidic and Flow Chemistry for Synthesis and Application
Flow chemistry and microfluidic systems are emerging as powerful tools for the synthesis and application of NHS esters. These technologies offer precise control over reaction parameters such as temperature, pressure, and mixing, on a micro-scale. This enhanced control can lead to higher yields, improved purity, and better reproducibility compared to traditional batch synthesis. For the synthesis of 4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide and its derivatives, flow chemistry can minimize the formation of byproducts and facilitate safer handling of reagents.
In the context of its application in bioconjugation, microfluidic devices allow for reactions to be performed with very small quantities of valuable biomolecules, such as proteins or antibodies. The rapid and efficient mixing achieved in these systems can accelerate conjugation reaction rates while simultaneously minimizing the competing hydrolysis of the NHS ester. This is particularly advantageous for reactions with sensitive biomolecules or when screening multiple conjugation partners.
Integration into Combinatorial Library Synthesis for Chemical Biology
Combinatorial chemistry is a key strategy for discovering new bioactive molecules and functional materials. N-hydroxysuccinimide esters are versatile reagents for this purpose. amerigoscientific.com By attaching this compound or a similar NHS ester to a solid support, it can serve as an anchor point for building a library of compounds. A diverse set of amine-containing building blocks can then be reacted in parallel, generating a large library of candidate molecules.
These libraries are invaluable in chemical biology for screening against biological targets to identify new drug leads, molecular probes, or ligands. The stable amide bond formed by the NHS ester reaction ensures the integrity of the library members during synthesis and subsequent biological assays. glenresearch.com This approach is also used in post-polymerization modification, where polymers containing NHS-ester moieties are synthesized and then functionalized with various amine-containing molecules to create materials with tailored properties. amerigoscientific.com
Exploration in Targeted Delivery System Chemistries (focus on linker/conjugation development)
A major area of research is the use of NHS esters in developing targeted delivery systems for therapeutics. nih.gov The fundamental principle involves conjugating a targeting ligand (e.g., an antibody, peptide, or aptamer) to a drug delivery vehicle (e.g., a nanoparticle, liposome, or polymer). nih.govbroadpharm.com The NHS ester chemistry is frequently employed to form a stable covalent amide bond between the ligand and the vehicle. nih.govresearchgate.net
For instance, polymeric nanoparticles can be formulated to have surface carboxyl groups, which are then activated to NHS esters. These activated nanoparticles can subsequently be conjugated with amine-bearing targeting molecules. nih.gov Similarly, lipids functionalized with an NHS ester group are used in a "post-insertion" strategy to decorate liposomes with targeting ligands. nih.gov The development of these linker chemistries is crucial for creating delivery systems that can specifically recognize and deliver a therapeutic payload to diseased cells, such as cancer cells, thereby increasing efficacy and reducing systemic side effects. nih.gov
| Conjugation Component | Role in Targeted Delivery | Linkage Chemistry Example |
| Targeting Ligand | Recognizes and binds to specific cell surface receptors. | Peptides, antibodies, nanobodies, aptamers with available primary amines. |
| Linker | Connects the ligand to the delivery vehicle. | Formed via reaction of an NHS ester with a primary amine to create a stable amide bond. |
| Delivery Vehicle | Carries the therapeutic payload (e.g., mRNA, small molecule drug). | Polymeric nanoparticles (e.g., PLGA), liposomes, inorganic nanoparticles. nih.gov |
Development of Photoactivatable or Bioorthogonal Derivatives
While the reaction of NHS esters with amines is highly efficient, it is not bioorthogonal because primary amines are abundant in biological systems. wikipedia.org This can lead to non-specific labeling. wikipedia.org To overcome this, a significant research direction is the development of derivatives that incorporate photoactivatable or bioorthogonal functional groups.
Photoactivatable Derivatives: A molecule like this compound could be modified to include a photocleavable linker or a photo-caging group. This would allow the reactive NHS ester to be "turned on" with light at a specific time and location, providing spatiotemporal control over the conjugation reaction.
Bioorthogonal Derivatives: Another strategy is to synthesize derivatives that contain bioorthogonal handles, such as azides or alkynes. lumiprobe.com These molecules can then participate in highly specific "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition) or Staudinger ligations within a complex biological environment without interfering with native biochemical processes. wikipedia.orgnih.govnih.gov For example, an azide-modified version of the compound could be used to attach it to a biomolecule, which can then be specifically labeled with a probe containing a cyclooctyne. nih.gov
Strategies for Minimizing Undesired Side Reactions (e.g., hydrolysis, epimerization, self-conjugation)
A critical aspect of optimizing the use of this compound is the development of strategies to minimize common side reactions that can reduce the efficiency and specificity of conjugation.
Hydrolysis: The NHS ester is susceptible to hydrolysis, where it reacts with water, rendering it inactive. thermofisher.comthermofisher.com The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions. lumiprobe.comthermofisher.com Strategies to minimize this include performing reactions at an optimal pH range (typically 7.2-8.5), using anhydrous solvents like DMSO or DMF for stock solutions, and working with concentrated solutions of the target biomolecule to favor the amine reaction over hydrolysis. glenresearch.comlumiprobe.comthermofisher.com
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours thermofisher.com |
| 8.6 | 4°C | 10 minutes thermofisher.comthermofisher.com |
Epimerization: In peptide synthesis, when an amino acid is activated as an NHS ester for coupling, there is a risk of epimerization—the loss of stereochemical integrity at the α-carbon. dntb.gov.uanih.gov This can lead to the formation of diastereomeric peptides with altered biological activity. dntb.gov.ua Factors that can increase epimerization include the use of polar solvents and elevated temperatures. u-tokyo.ac.jp Strategies to suppress this side reaction involve careful control of reaction temperature (low temperature is preferred), selection of non-polar solvents where possible, and minimizing the time the amino acid remains in its activated state before coupling. u-tokyo.ac.jp
Side Reactions with Other Nucleophiles: While NHS esters are primarily reactive towards primary amines, side reactions with other nucleophilic amino acid residues can occur, especially at higher pH. stackexchange.com Serine, threonine, and tyrosine contain hydroxyl groups that can be acylated, and cysteine contains a reactive sulfhydryl group. stackexchange.comresearchgate.net These side reactions can complicate the analysis of cross-linking experiments and lead to heterogeneous products. researchgate.net Controlling the pH and stoichiometry of the reaction are key strategies to favor reaction with the more nucleophilic primary amines and minimize these undesired modifications. stackexchange.com
Q & A
Basic Research Questions
Q. What are the synthetic routes for 4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide, and how is its structural integrity validated?
- Methodological Answer : The compound is typically synthesized via activation of carboxylic acid groups using N-hydroxysuccinimide (NHS) esters. For example, analogous NHS esters are prepared by reacting 4-oxobutanamide derivatives with N-hydroxysuccinimide in the presence of carbodiimide coupling agents (e.g., DCC or EDC) . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm the presence of the pyrrolidine-dione ring and ester linkages, as demonstrated in studies of related oxazepine derivatives . Purity is assessed via high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Q. What reactive functional groups define this compound, and how do they influence its reactivity in cross-linking applications?
- Methodological Answer : The compound contains two key reactive groups:
NHS ester : Reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, enabling covalent cross-linking .
Maleimide or disulfide groups (in derivatives): Enable thiol-specific conjugation, as seen in GMBS (N-succinimidyl 4-maleimidobutyrate), a structurally related cross-linker .
Reactivity is pH-dependent, with optimal NHS ester activation occurring at pH 7–8. Kinetic studies using UV-Vis spectroscopy can quantify reaction rates with target nucleophiles .
Advanced Research Questions
Q. How can researchers optimize cross-linking efficiency with this compound in protein interaction studies?
- Methodological Answer : Efficiency depends on:
- Spacer length : Longer spacers (e.g., DC4 with a 16.2 Å spacer) improve accessibility to buried residues .
- Concentration : A molar ratio of 10:1 (cross-linker:protein) minimizes nonspecific binding while ensuring saturation of reactive sites .
- Quenching : Reactions are quenched with excess amine buffers (e.g., Tris-HCl, pH 8.0) to terminate unreacted NHS esters. Validation via SDS-PAGE and tandem MS identifies cross-linked peptides .
Q. What strategies resolve contradictions in cross-linking/mass spectrometry (XL-MS) data, such as false-positive identifications?
- Methodological Answer : Contradictions arise from:
- Non-specific adducts : Use isotopic labeling (e.g., C-labeled cross-linkers) to distinguish true interactions .
- Database search limitations : Implement hybrid search engines (e.g., XlinkX, pLink) that account for variable spacer lengths and fragmentation patterns .
- Orthogonal validation : Confirm interactions via co-immunoprecipitation or cryo-EM structural alignment .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer : The NHS ester group is moisture-sensitive. Storage at –20°C in anhydrous DMSO or DMF preserves activity for >6 months. Degradation products (e.g., succinimide hydrolysis) are monitored via FT-IR spectroscopy, with characteristic carbonyl peaks at 1740 cm and 1810 cm .
Specialized Applications
Q. What role does this compound play in studying protein conformational changes using XL-MS?
- Methodological Answer : As a homobifunctional cross-linker, it captures dynamic protein conformations by linking proximal lysine residues. For example, in studies of antibody-antigen complexes, cross-linking at sub-stoichiometric ratios preserves native interactions, while MS/MS analysis maps spatial proximities (e.g., using software like XiNet) .
Q. Can this compound be modified to enhance cell permeability for intracellular protein cross-linking?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
